![molecular formula C11H5ClF3N3O3 B14332504 5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine CAS No. 102126-91-0](/img/structure/B14332504.png)
5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine is a heterocyclic aromatic compound that contains both pyrimidine and phenoxy groups. The presence of the trifluoromethyl and nitro groups makes it a valuable compound in various chemical and pharmaceutical applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine typically involves the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the aromatic ring.
Coupling Reaction: The coupling of the nitro-trifluoromethyl aromatic compound with a pyrimidine derivative.
A common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and trifluoromethylation reactions followed by coupling reactions using palladium catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and nitro groups can enhance the compound’s binding affinity and specificity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 5-Chloro-2,4,6-trifluoropyrimidine
Uniqueness
5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups enhances its potential for various applications compared to similar compounds.
Propriétés
Numéro CAS |
102126-91-0 |
|---|---|
Formule moléculaire |
C11H5ClF3N3O3 |
Poids moléculaire |
319.62 g/mol |
Nom IUPAC |
5-chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine |
InChI |
InChI=1S/C11H5ClF3N3O3/c12-6-4-16-10(17-5-6)21-9-2-1-7(18(19)20)3-8(9)11(13,14)15/h1-5H |
Clé InChI |
WSISSBNCZJORHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC2=NC=C(C=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



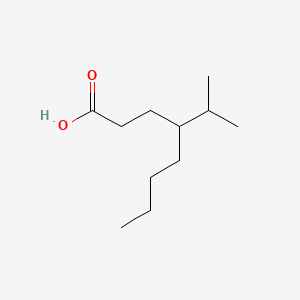
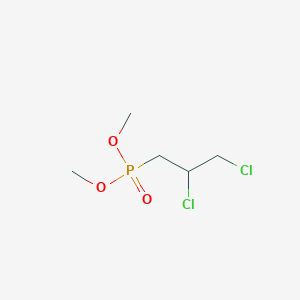

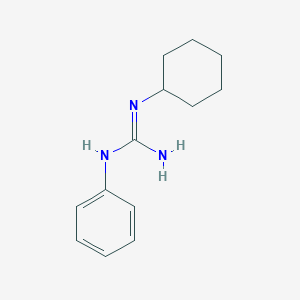
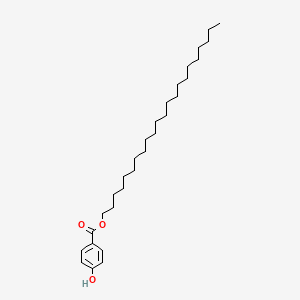
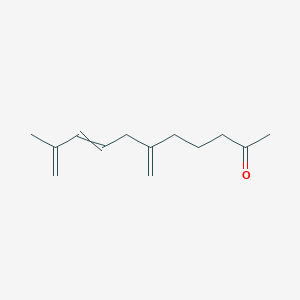

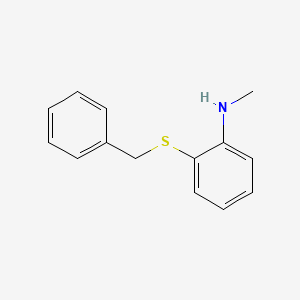
![Methyl [1,1'-biphenyl]-2-carbodithioate](/img/structure/B14332505.png)
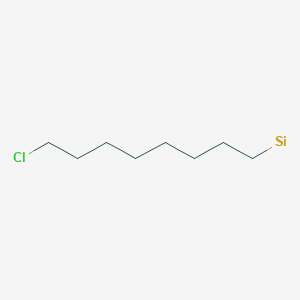
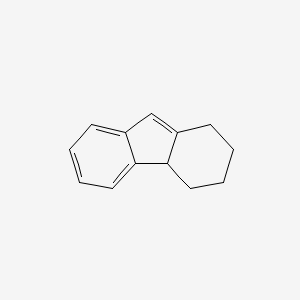
![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)
